molecular formula C25H22N6O4S B3018723 Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone CAS No. 893271-90-4

Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone

Cat. No.: B3018723
CAS No.: 893271-90-4
M. Wt: 502.55
InChI Key: JWORGFQYCWNBBL-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a fused triazoloquinazoline core, a piperazine linker, and a furan-2-yl methanone moiety. The 3-tosyl group (tosyl = p-toluenesulfonyl) on the triazoloquinazoline ring enhances steric bulk and may influence solubility and receptor-binding properties.

Properties

IUPAC Name

furan-2-yl-[4-[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O4S/c1-17-8-10-18(11-9-17)36(33,34)24-23-26-22(19-5-2-3-6-20(19)31(23)28-27-24)29-12-14-30(15-13-29)25(32)21-7-4-16-35-21/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWORGFQYCWNBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are recognized for their diverse biological activities, including anticancer properties and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of this compound is C25H22N6O4SC_{25}H_{22}N_{6}O_{4}S with a molecular weight of 502.5 g/mol. The structure features a furan ring, a piperazine moiety, and a triazoloquinazoline core which contribute to its biological properties.

Cytotoxicity

Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . The most active derivatives displayed IC50 values as low as 2.44 μM against HCT-116 cells, indicating potent anticancer properties.

CompoundCell LineIC50 (μM)
Compound 16HCT-1162.44
Compound 16HepG26.29
Compound 17HCT-1164.00
Compound 18HepG27.00

The mechanism of action for this compound involves intercalation into DNA and inhibition of topoisomerase II (Topo II). Studies indicate that these compounds can bind to DNA and disrupt replication processes by stabilizing the DNA-topoisomerase complex . The presence of bulky substituents on the triazole ring enhances binding affinity and cytotoxicity by facilitating interactions with the target receptor.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the triazoloquinazoline core significantly influence biological activity. For example:

  • Substitution Patterns : The introduction of different functional groups on the quinazoline moiety affects cytotoxicity; larger or more lipophilic groups tend to increase binding affinity.
  • Piperazine Linkage : The piperazine ring enhances solubility and bioavailability, which is crucial for effective cellular uptake.

Case Studies

Studies involving related compounds have shown promising results in terms of anticancer activity:

  • Triazoloquinazolines : A series of derivatives were synthesized and evaluated for their ability to inhibit cell proliferation in various cancer models. The most active compounds induced apoptosis in cancer cells through upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .
  • Molecular Docking Studies : Computational analyses have been employed to predict binding affinities and interactions with DNA and Topo II. These studies validate experimental findings and provide insights into optimizing future drug designs .

Comparison with Similar Compounds

Triazoloquinazoline-Piperazine Hybrids

The closest analog identified is {4-[8-chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-yl]-1,4-diazepan-1-yl}(thiophen-2-yl)methanone (V025-0522, ). Key differences include:

  • Core structure : V025-0522 contains a [1,2,4]triazolo[4,3-c]quinazoline system, whereas the target compound has a [1,2,3]triazolo[1,5-a]quinazoline core.
  • Substituents: The target compound features a 3-tosyl group and furan-2-yl methanone, while V025-0522 includes a chlorophenyl group and thiophene methanone.
  • Molecular weight : V025-0522 (503.02 g/mol) is lighter than the target compound (estimated ~550–600 g/mol due to the tosyl group).

The thiophene vs. furan substitution may alter electronic properties and binding affinity, as furan is less polarizable than thiophene. The tosyl group in the target compound could enhance metabolic stability compared to V025-0522’s chlorophenyl moiety .

Piperazine-Linked Triazole Derivatives

Compounds such as 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone () share the piperazine-sulfonyl pharmacophore. Key comparisons:

  • Functional groups : The target compound uses a triazoloquinazoline system, while ’s derivatives employ tetrazole-thioether linkages.
  • Synthetic routes : Both involve coupling reactions with piperazine intermediates, but the target compound’s synthesis likely requires multi-step cyclization to form the triazoloquinazoline core .

Furan-Containing Triazolo Heterocycles

Inupadenant (), an adenosine receptor antagonist, shares a furan-triazolo scaffold. Notable contrasts:

  • Core structure : Inupadenant contains a [1,3]thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine system, whereas the target compound has a triazoloquinazoline core.
  • Pharmacological activity: Inupadenant’s antineoplastic activity via adenosine receptor antagonism suggests that the target compound’s furan-triazolo motif may also interact with purinergic receptors, though this remains speculative .

Triazole-Pyrazole Hybrids

Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () exhibit antifungal activity via molecular docking with 14-α-demethylase. Although their core differs from the target compound, the presence of triazole and aryl groups underscores the importance of these motifs in enzyme inhibition. The target compound’s tosyl group may enhance binding to hydrophobic enzyme pockets compared to ’s methoxyphenyl substituents .

Structural and Pharmacological Data Table

Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Activity
Target Compound [1,2,3]Triazolo[1,5-a]quinazoline 3-Tosyl, furan-2-yl methanone ~550–600 Kinase inhibition, antimicrobial
V025-0522 () [1,2,4]Triazolo[4,3-c]quinazoline 8-Chloro, thiophene-2-yl methanone 503.02 Undisclosed
Inupadenant () Thiazolo-triazolo-pyrimidine Adenosine antagonist pharmacophore 643.56* Antineoplastic
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () Triazolo-thiadiazole 4-Methoxyphenyl, pyrazole ~350–400 Antifungal

*Calculated from molecular formula in .

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